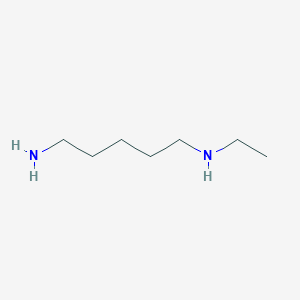

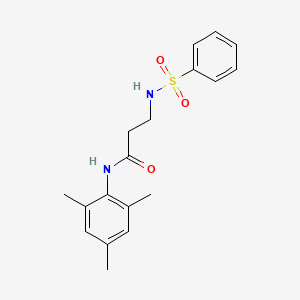

![molecular formula C15H21NO4 B2858643 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid CAS No. 2248337-98-4](/img/structure/B2858643.png)

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid, also known as ibuprofen lysine, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to treat pain, fever, and inflammation associated with a variety of conditions, such as arthritis, menstrual cramps, and headaches.

Mechanism of Action

Ibuprofen lysine works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. Ibuprofen lysine inhibits both COX-1 and COX-2 isoforms, which are expressed in different tissues and have different functions. By inhibiting COX activity, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid lysine reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical and physiological effects:

Ibuprofen lysine has been shown to have a variety of biochemical and physiological effects, such as reducing the production of cytokines, chemokines, and other inflammatory mediators, inhibiting leukocyte migration and adhesion, and reducing oxidative stress. Ibuprofen lysine has also been shown to have analgesic effects by modulating the activity of nociceptive neurons in the spinal cord and brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid lysine in lab experiments is its well-established safety profile and availability. Ibuprofen lysine is widely used in clinical practice and has been extensively studied, which makes it a reliable reference drug for comparison with other compounds. However, one of the limitations of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid lysine is its potential for off-target effects, such as inhibition of other enzymes or receptors, which may interfere with the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid lysine. One area of interest is the development of new formulations or delivery systems that can improve its efficacy and safety. Another area of interest is the investigation of its effects on different diseases and conditions, such as cancer, Alzheimer's disease, and cardiovascular disease. Finally, the identification of new targets or pathways that are modulated by 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid lysine may lead to the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

Ibuprofen lysine can be synthesized by reacting 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid with lysine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a suitable solvent, such as dimethylformamide (DMF). The reaction typically takes place at room temperature and under an inert atmosphere. After the reaction is complete, the product can be purified by recrystallization or chromatography.

Scientific Research Applications

Ibuprofen lysine has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various preclinical and clinical studies to investigate its effects on different diseases and conditions, such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Ibuprofen lysine has also been used as a reference drug in many studies to compare its efficacy and safety with other NSAIDs.

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-9(2)10-7-6-8-11(13(17)18)12(10)16-14(19)20-15(3,4)5/h6-9H,1-5H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZWQHUCQBLHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)

![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)

![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2858582.png)